molecular formula C8H7Cl2NO3 B11950201 methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate

methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate

Cat. No.: B11950201
M. Wt: 236.05 g/mol
InChI Key: FERYDKIBNPYXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is a chemical compound known for its use as a herbicide. It is commonly referred to as Swep. This compound is effective in controlling a wide range of weeds by interfering with their metabolic processes and inhibiting cell division at the growth point .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate typically involves the reaction of 3,4-dichloroaniline with methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its effects on plant metabolism and cell division.

    Medicine: Investigated for potential therapeutic applications due to its ability to inhibit cell division.

    Industry: Widely used as a herbicide in agriculture to control weed growth.

Mechanism of Action

The compound exerts its herbicidal effects by interfering with the metabolic processes of weeds. It inhibits cell division at the growth point, leading to the death of the plant. The molecular target of methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is believed to be an enzyme involved in cell division, although the exact pathway is still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)
  • 3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea (Linuron)

Uniqueness

Methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate is unique due to its specific mode of action and its effectiveness in controlling a broad spectrum of weeds. Unlike Diuron and Linuron, which remain unchanged under certain conditions, this compound undergoes transformation in soil, leading to the formation of various degradation products .

Properties

Molecular Formula

C8H7Cl2NO3

Molecular Weight

236.05 g/mol

IUPAC Name

methyl N-(3,4-dichlorophenyl)-N-hydroxycarbamate

InChI

InChI=1S/C8H7Cl2NO3/c1-14-8(12)11(13)5-2-3-6(9)7(10)4-5/h2-4,13H,1H3

InChI Key

FERYDKIBNPYXBS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC(=C(C=C1)Cl)Cl)O

Origin of Product

United States

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